molecular formula C17H8ClF6N3O B2440007 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 251096-67-0

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2440007
CAS No.: 251096-67-0
M. Wt: 419.71
InChI Key: ZESBRGDBVKVZRD-UHFFFAOYSA-N
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Description

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a synthetic organic compound Its structure features a pyrazole ring linked to a phenyl ring, with additional substituents including chlorines and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves several key steps:

  • Formation of the Pyrazole Ring: : This step can include cyclization reactions involving appropriate hydrazines and diketones under controlled conditions.

  • Substitution Reactions: : Introduction of chloro and trifluoromethyl groups onto the pyridine and phenyl rings respectively through substitution reactions, often using halogenating agents like NCS (N-Chlorosuccinimide) or electrophilic fluorinating reagents.

Industrial Production Methods

Industrial-scale synthesis may follow similar routes but employs more efficient catalytic processes or continuous flow reactors to enhance yield and purity. Detailed protocols would often incorporate cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like KMnO4 or H2O2, leading to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions may yield amines or other hydrogenated products using reducing agents like NaBH4 or LiAlH4.

  • Substitution: : Common substitutions involve the exchange of chloro or trifluoromethyl groups, often carried out under nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2, CrO3

  • Reducing Agents: : NaBH4, LiAlH4, H2 (with a catalyst like Pd/C)

  • Substituting Agents: : Nucleophiles or electrophiles like NaN3, NaOEt

Major Products

  • From Oxidation: : Corresponding carboxylic acids, ketones

  • From Reduction: : Amines, alcohols

  • From Substitution: : Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone can serve as an intermediate in the synthesis of more complex molecules, often used in the study of reaction mechanisms and catalysis.

Biology

In biology, this compound may be explored for its potential interaction with biological targets, such as enzymes or receptors, due to its structural features.

Medicine

Its structure suggests potential medicinal properties, possibly being investigated as a lead compound for drug development targeting specific diseases or conditions.

Industry

Industrially, it can be used as a precursor or component in the manufacture of specialty chemicals, including those with pesticidal or fungicidal activity.

Comparison with Similar Compounds

Unique Features

  • Trifluoromethyl Groups: : These groups impart high lipophilicity and metabolic stability.

  • Chloro Substituents: : These enhance the compound’s reactivity and potential binding affinity to biological targets.

Similar Compounds

  • [4-(2-Chloropyridin-3-yl)pyrazol-1-yl]phenylmethanone: : Similar structure but lacking trifluoromethyl groups.

  • [4-(Trifluoromethyl)phenyl]-pyrazole: : Shares the trifluoromethyl-phenyl scaffold but differs in additional substituents.

There you have it! A comprehensive look at [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone. Intrigued by anything specific here?

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF6N3O/c18-13-5-12(17(22,23)24)7-25-14(13)10-6-26-27(8-10)15(28)9-2-1-3-11(4-9)16(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESBRGDBVKVZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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